molecular formula C12H23ClN2O2 B2990662 Tert-butyl N-(2-azabicyclo[2.2.1]heptan-1-ylmethyl)carbamate;hydrochloride CAS No. 2138516-29-5

Tert-butyl N-(2-azabicyclo[2.2.1]heptan-1-ylmethyl)carbamate;hydrochloride

Cat. No.: B2990662
CAS No.: 2138516-29-5
M. Wt: 262.78
InChI Key: ISGHPFOAFGUDIU-UHFFFAOYSA-N
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Description

Tert-butyl N-(2-azabicyclo[2.2.1]heptan-1-ylmethyl)carbamate;hydrochloride is a chemical compound with the molecular formula C₁₂H₂₂N₂O₂·HCl. It is a derivative of 2-azabicyclo[2.2.1]heptane, a bicyclic amine, and is commonly used in scientific research and various industrial applications.

Synthetic Routes and Reaction Conditions:

  • Chemical Synthesis: The compound can be synthesized through a multi-step chemical reaction starting with the appropriate bicyclic amine precursor

  • Industrial Production Methods: On an industrial scale, the synthesis involves optimizing reaction conditions such as temperature, pressure, and the use of catalysts to achieve high yield and purity. The process may also include purification steps like recrystallization or chromatography to obtain the final product.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

  • Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH₄).

  • Substitution: Nucleophilic substitution reactions can occur, where the hydroxyl group is replaced by other nucleophiles.

Common Reagents and Conditions:

  • Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)

  • Reduction: Lithium aluminum hydride (LiAlH₄)

  • Substitution: Various nucleophiles depending on the desired product

Major Products Formed:

  • Oxidation: Carboxylic acids or ketones

  • Reduction: Alcohols or amines

  • Substitution: Various substituted derivatives depending on the nucleophile used

Mechanism of Action

Target of Action

The primary target of tert-butyl N-({2-azabicyclo[2.2.1]heptan-1-yl}methyl)carbamate hydrochloride is the rho-associated protein kinase . This kinase plays a crucial role in various cellular processes, including cell motility, proliferation, and apoptosis .

Mode of Action

Tert-butyl N-({2-azabicyclo[2.2.1]heptan-1-yl}methyl)carbamate hydrochloride interacts with the rho-associated protein kinase, inhibiting its activity . This inhibition can lead to changes in the cellular processes controlled by this kinase, potentially altering cell behavior .

Biochemical Pathways

The inhibition of rho-associated protein kinase by tert-butyl N-({2-azabicyclo[2.2.1]heptan-1-yl}methyl)carbamate hydrochloride affects several biochemical pathways. These include pathways involved in cell motility, proliferation, and apoptosis . The downstream effects of these changes can vary depending on the specific cellular context.

Result of Action

The molecular and cellular effects of tert-butyl N-({2-azabicyclo[2.2.1]heptan-1-yl}methyl)carbamate hydrochloride’s action depend on its inhibition of rho-associated protein kinase. By inhibiting this kinase, the compound can alter cell motility, proliferation, and apoptosis

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the preparation of more complex molecules. Biology: It serves as a reagent in biochemical assays and studies involving enzyme inhibition. Medicine: Industry: It is used in the manufacturing of specialty chemicals and materials.

Comparison with Similar Compounds

  • Bicyclo[2.2.1]heptane derivatives: These compounds share a similar bicyclic structure but may differ in functional groups.

  • Tert-butyl carbamate derivatives: These compounds have the tert-butyl carbamate moiety but differ in the core structure.

Uniqueness: Tert-butyl N-(2-azabicyclo[2.2.1]heptan-1-ylmethyl)carbamate;hydrochloride is unique due to its specific combination of the bicyclic amine and the tert-butyl carbamate group, which provides distinct chemical properties and reactivity compared to other similar compounds.

Properties

IUPAC Name

tert-butyl N-(2-azabicyclo[2.2.1]heptan-1-ylmethyl)carbamate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O2.ClH/c1-11(2,3)16-10(15)13-8-12-5-4-9(6-12)7-14-12;/h9,14H,4-8H2,1-3H3,(H,13,15);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISGHPFOAFGUDIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC12CCC(C1)CN2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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